(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one
CAS No.: 141210-63-1
Cat. No.: VC3843902
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141210-63-1 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 3-(dimethylaminomethylidene)-1H-indol-2-one |
| Standard InChI | InChI=1S/C11H12N2O/c1-13(2)7-9-8-5-3-4-6-10(8)12-11(9)14/h3-7H,1-2H3,(H,12,14) |
| Standard InChI Key | GRHZRAGCCPFBLA-UHFFFAOYSA-N |
| SMILES | CN(C)C=C1C2=CC=CC=C2NC1=O |
| Canonical SMILES | CN(C)C=C1C2=CC=CC=C2NC1=O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, 3-(dimethylaminomethylidene)-1H-indol-2-one, reflects its core structure: an indole-2-one scaffold modified by a dimethylaminomethylene group at position 3. The Z-configuration is confirmed by its stereodescriptor (3Z), indicating the spatial arrangement of the dimethylamino group relative to the indole ring . The planar geometry of the conjugated system, including the exocyclic double bond, contributes to its electronic properties, as evidenced by UV-Vis absorption spectra of analogous oxindoles .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O | |
| Molecular Weight | 188.23 g/mol | |
| CAS Registry Number | 141210-63-1 | |
| SMILES | CN(C)C=C1C2=CC=CC=C2NC1=O | |
| InChIKey | GRHZRAGCCPFBLA-UHFFFAOYSA-N |
Spectroscopic Characterization
While direct spectral data for this compound is limited in publicly available literature, related oxindoles exhibit characteristic infrared (IR) absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=N stretch) . Nuclear magnetic resonance (NMR) spectra of similar compounds show distinct signals for the dimethylamino group (δ 2.8–3.2 ppm for N(CH₃)₂) and the indole protons (δ 6.8–7.5 ppm) .
Synthesis and Derivative Chemistry
Structural Derivatives
Modifications to the core structure have been explored to enhance bioactivity or physicochemical properties:
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(3Z)-6-Chloro Derivative: Introduction of a chlorine atom at position 6 (C₁₁H₁₁ClN₂O, MW 222.67 g/mol) increases electronegativity, potentially improving antimicrobial activity.
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N-Phenylmethyl Analog: Substitution at the indole nitrogen with a benzyl group (C₁₈H₁₈N₂O, MW 278.35 g/mol) enhances lipophilicity, which may influence blood-brain barrier permeability.
Research Directions and Challenges
Structure-Activity Relationship (SAR) Studies
Future work should explore:
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Electron-Withdrawing Substituents: Nitro or cyano groups at position 5 to modulate electronic effects.
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Hybrid Molecules: Conjugation with known pharmacophores (e.g., fluoroquinolones) to synergize antimicrobial action.
Pharmacokinetic Optimization
The compound’s moderate logP (~2.5, estimated) suggests acceptable bioavailability, but phase I metabolism studies are needed to assess hepatic stability.
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